molecular formula C11H14O4 B15133912 6-Methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

6-Methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

Cat. No.: B15133912
M. Wt: 210.23 g/mol
InChI Key: DBNWCQDSDWDYGS-UHFFFAOYSA-N
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Description

6-Methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted phenol with an aldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted chromenes depending on the reagents used.

Scientific Research Applications

6-Methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2H-chromen-2-one: Another chromene derivative with similar structural features.

    6-Hydroxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde: A hydroxylated analog with different reactivity.

    8-Methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde: An isomer with the methoxy group at a different position.

Uniqueness

6-Methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both methoxy and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

6-methoxy-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

InChI

InChI=1S/C11H14O4/c1-14-8-2-3-10-9(4-8)11(13)7(5-12)6-15-10/h5-6,8-10H,2-4H2,1H3

InChI Key

DBNWCQDSDWDYGS-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2C(C1)C(=O)C(=CO2)C=O

Origin of Product

United States

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